molecular formula C13H19N3O2 B11596324 (2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B11596324
M. Wt: 249.31 g/mol
InChI Key: XKDIDZIEGFKKNB-VBKFSLOCSA-N
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Description

(2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide is an organic compound that features a hydroxyimino group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide typically involves the following steps:

    Formation of the hydroxyimino group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.

    Amide bond formation: The amide bond can be formed by coupling the hydroxyimino intermediate with a 5-aminopentylamine using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Biological Research: It can be used to study the interactions of hydroxyimino and amide groups with biological targets.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylethanamide: Contains a hydroxyimino group and an amide group.

    (2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylacetamide: Similar structure but with an acetamide group instead of an ethanamide group.

    (2Z)-N-(5-aminopentyl)-2-(hydroxyimino)-2-phenylpropanamide: Similar structure but with a propanamide group instead of an ethanamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyimino and amide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

(2Z)-N-(5-aminopentyl)-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C13H19N3O2/c14-9-5-2-6-10-15-13(17)12(16-18)11-7-3-1-4-8-11/h1,3-4,7-8,18H,2,5-6,9-10,14H2,(H,15,17)/b16-12-

InChI Key

XKDIDZIEGFKKNB-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(=O)NCCCCCN

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)NCCCCCN

Origin of Product

United States

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